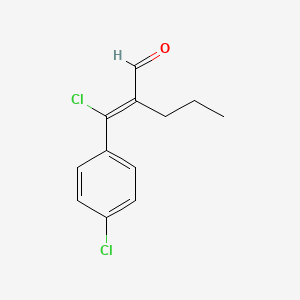

2-(Chloro(4-chlorophenyl)methylene)valeraldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

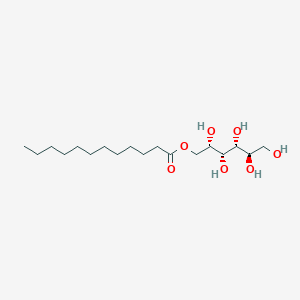

This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Phosphatidylserines are a class of phospholipids that play a crucial role in cell membrane structure and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphatidylserines can be synthesized through a variety of methods, including enzymatic and chemical synthesis. One common method involves the enzymatic conversion of phosphatidylcholine to phosphatidylserine using phosphatidylserine synthase. This reaction typically occurs under mild conditions and requires the presence of calcium ions.

Industrial Production Methods

Industrial production of phosphatidylserines often involves the extraction from natural sources such as soybeans or bovine brain. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the desired phosphatidylserine fraction.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphatidylserines undergo several types of chemical reactions, including:

Oxidation: Phosphatidylserines can be oxidized to form various oxidized phospholipids.

Hydrolysis: They can be hydrolyzed by phospholipases to produce lysophosphatidylserine and free fatty acids.

Substitution: Phosphatidylserines can participate in substitution reactions where the serine head group is replaced by other amino acids or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.

Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.

Substitution: Various amino acids and functional groups can be introduced under mild acidic or basic conditions.

Major Products

Oxidized Phosphatidylserines: Formed through oxidation reactions.

Lysophosphatidylserine: Produced through hydrolysis.

Modified Phosphatidylserines: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Phosphatidylserines have a wide range of applications in scientific research:

Chemistry: Used as model compounds to study membrane dynamics and interactions.

Biology: Play a role in cell signaling and apoptosis, making them valuable in cell biology research.

Medicine: Investigated for their potential in treating cognitive decline and neurodegenerative diseases.

Industry: Used in the formulation of dietary supplements and functional foods due to their cognitive benefits.

Wirkmechanismus

Phosphatidylserines exert their effects primarily through their role in cell membranes. They are involved in:

Cell Signaling: Act as signaling molecules in apoptosis and other cellular processes.

Membrane Fluidity: Contribute to the fluidity and functionality of cell membranes.

Molecular Targets and Pathways: Interact with various proteins and enzymes involved in cell signaling pathways, including kinases and phosphatases.

Vergleich Mit ähnlichen Verbindungen

Phosphatidylserines can be compared with other phospholipids such as phosphatidylcholine and phosphatidylethanolamine:

Phosphatidylcholine: Similar in structure but has a choline head group instead of serine. It is more abundant in cell membranes but does not have the same signaling roles.

Phosphatidylethanolamine: Has an ethanolamine head group and is involved in membrane fusion and curvature but lacks the signaling functions of phosphatidylserines.

List of Similar Compounds

- Phosphatidylcholine

- Phosphatidylethanolamine

- Phosphatidylinositol

Phosphatidylserines are unique due to their specific role in cell signaling and apoptosis, which is not shared by other phospholipids.

Eigenschaften

CAS-Nummer |

83706-49-4 |

|---|---|

Molekularformel |

C12H12Cl2O |

Molekulargewicht |

243.13 g/mol |

IUPAC-Name |

(2Z)-2-[chloro-(4-chlorophenyl)methylidene]pentanal |

InChI |

InChI=1S/C12H12Cl2O/c1-2-3-10(8-15)12(14)9-4-6-11(13)7-5-9/h4-8H,2-3H2,1H3/b12-10- |

InChI-Schlüssel |

CMRGGSDHVDGWQE-BENRWUELSA-N |

Isomerische SMILES |

CCC/C(=C(\C1=CC=C(C=C1)Cl)/Cl)/C=O |

Kanonische SMILES |

CCCC(=C(C1=CC=C(C=C1)Cl)Cl)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)